Methyl 2-(4-phenoxybutanamido)benzoate
Description
Methyl 2-(4-phenoxybutanamido)benzoate is a benzoate ester derivative featuring a phenoxybutanamido substituent at the 2-position of the aromatic ring. Benzoate esters with amide-linked substituents are commonly synthesized via condensation reactions between carboxylic acid derivatives (e.g., acyl chlorides) and amine-bearing aromatic precursors, followed by esterification . Such compounds are often explored for pharmaceutical or agrochemical applications due to their tunable bioactivity and stability . The phenoxybutanamido group may influence solubility, metabolic stability, and intermolecular interactions, as seen in structurally related sulfonamide and quinoline-based derivatives .
Properties
IUPAC Name |
methyl 2-(4-phenoxybutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-18(21)15-10-5-6-11-16(15)19-17(20)12-7-13-23-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMDJCZZXNRQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-phenoxybutanamido)benzoate typically involves a multi-step process. One common method is the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid The reaction conditions often require controlled temperatures and the use of solvents like ethanol or diethyl ether to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amide formation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-phenoxybutanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting esters to alcohols.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups to the benzene ring.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, amines, and various substituted benzene compounds.
Scientific Research Applications
Methyl 2-(4-phenoxybutanamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Compounds :
- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3)
Key Findings :
- Halogenation (e.g., Br, Cl in C2–C3) enhances molecular polarity and may improve binding to hydrophobic targets .
- The quinoline-piperazine motif in C1–C7 facilitates π-π stacking and hydrogen bonding, critical for biological activity .
Pesticide-Related Benzoate Esters
Key Compounds :
- Bensulfuron-methyl ester (Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)carbamoylsulfamoyl)benzoate)
- Sulfometuron-methyl ester (Methyl 2-((4,6-dimethyl-2-pyrimidinyl)carbamoylsulfamoyl)benzoate)
Key Findings :
- Sulfonylurea derivatives exhibit potent herbicidal activity due to enzyme inhibition, whereas phenoxybutanamido analogs may prioritize stability over reactivity .
Amide-Linked Benzoate Derivatives
Key Compounds :
- Methyl 2-(4-acetamidobenzenesulfonamido)benzoate ()
- Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate (CAS 161891-81-2, )
Key Findings :
- Sulfonamide derivatives (e.g., ) exhibit strong intermolecular interactions (e.g., N–H···O bonds), influencing crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
